1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Overview
Description
“1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1375474-42-2 . It has a molecular weight of 207.19 and its molecular formula is C9H9N3O3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid . The InChI code is 1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15) .
Scientific Research Applications
Structure and Vibrational Spectra Studies
- Vibrational Spectra Analysis : The compound has been studied for its structure and vibrational spectra. For instance, investigations on similar pyrazolopyridine derivatives have utilized techniques like FT-IR and FT-Raman spectroscopy to analyze their structural properties and vibrational spectra (Bahgat, Jasem, & El‐Emary, 2009).
Synthesis and Derivative Formation
- Novel Synthesis Methods : Research has focused on developing novel methods for synthesizing derivatives of pyrazolopyridines. For example, certain conditions have been identified that facilitate the synthesis of these compounds efficiently (Romo, Insuasty, Quiroga, & Abonía, 2021).
- Development of Polyheterocyclic Systems : Research has also explored the use of pyrazolopyridine as a precursor for constructing new polyheterocyclic systems, expanding the range of potentially bioactive compounds (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomedical Research
- Antibacterial Properties : Pyrazolopyridine derivatives have shown potential antibacterial properties, making them candidates for further medicinal chemistry research (Maqbool et al., 2014).
- Biomedical Applications Overview : A comprehensive review of pyrazolopyridines, including their synthesis and biomedical applications, offers insights into the broad potential of these compounds in the medical field (Donaire-Arias et al., 2022).
Crystallography and Material Science
- X-Ray Diffraction Analysis : The compound's crystal structure has been analyzed using X-ray diffraction, contributing to a deeper understanding of its material properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHUHPEINMORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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